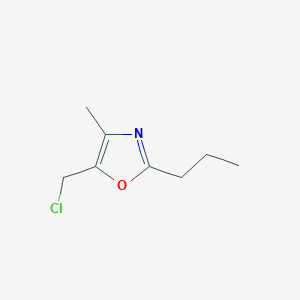

5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole

Description

5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole is a substituted oxazole derivative characterized by a propyl group at position 2, a methyl group at position 4, and a chloromethyl group at position 5 of the oxazole ring. Its molecular formula is C₈H₁₂ClNO, with a molecular weight of 173.45 g/mol (calculated).

Properties

IUPAC Name |

5-(chloromethyl)-4-methyl-2-propyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO/c1-3-4-8-10-6(2)7(5-9)11-8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IECCZCMVYLINDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=C(O1)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-propyl-1,3-oxazole with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like triethylamine. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and yield. The use of catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole undergoes various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different oxidation states.

Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.

Common Reagents and Conditions

Substitution Reactions: Typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Substitution Products: Various substituted oxazole derivatives depending on the nucleophile used.

Oxidation Products: Oxidized oxazole derivatives with different functional groups.

Reduction Products: Dihydro-oxazole derivatives.

Scientific Research Applications

Medicinal Chemistry

5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole and its derivatives are primarily investigated for their pharmacological properties. Compounds containing oxazole moieties have been shown to exhibit anti-inflammatory and analgesic activities. For instance, a study highlighted the use of substituted oxazoles for the treatment of inflammation-related disorders, suggesting that these compounds can modulate inflammatory pathways effectively .

Case Study: Anti-inflammatory Activity

A notable case study involved the synthesis of various oxazole derivatives, including 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole, which were evaluated for their ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels in treated cells compared to controls, demonstrating the compound's potential as an anti-inflammatory agent .

Material Science

The unique properties of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole make it a candidate for use in advanced materials. Its ability to form stable polymers has been explored for applications in coatings and adhesives.

Properties and Applications

- Thermal Stability : The oxazole ring contributes to the thermal stability of polymeric materials.

- Adhesive Properties : The chloromethyl group enhances adhesion to various substrates, making it suitable for industrial applications.

Agricultural Chemistry

In agricultural chemistry, compounds like 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole are investigated for their potential as agrochemicals. Research has indicated that oxazole derivatives can act as herbicides or fungicides due to their ability to disrupt biological processes in target organisms.

Case Study: Herbicidal Activity

A study focusing on the herbicidal properties of oxazole derivatives found that 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole exhibited significant activity against several weed species. The mechanism was attributed to the inhibition of specific enzymes involved in plant growth regulation .

Summary Table of Applications

| Application Area | Compound Properties | Potential Uses |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory activity | Treatment of inflammatory disorders |

| Material Science | Thermal stability, adhesive properties | Coatings and adhesives |

| Agricultural Chemistry | Herbicidal activity | Weed control and crop protection |

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This interaction can affect various biochemical pathways, making the compound useful in drug design and development.

Comparison with Similar Compounds

Comparison with Similar Oxazole Derivatives

Structural and Functional Group Variations

Key Comparative Analysis

Reactivity and Functionalization

Biological Activity

5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the existing literature on its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

The compound features a chloromethyl group attached to an oxazole ring, which is known to influence its reactivity and biological interactions. The presence of the chloromethyl group can enhance the compound's ability to interact with various biological macromolecules.

Antimicrobial Properties

Research indicates that 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida albicans | 1.6 |

| Aspergillus niger | 1.6 |

This table summarizes the MIC values against select microorganisms, demonstrating its broad-spectrum efficacy against both bacterial and fungal pathogens .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. It interacts with specific enzymes, modulating their activity and potentially leading to therapeutic effects. The mechanism typically involves binding to the active site of the enzyme, thereby inhibiting its function. This property is crucial for developing drugs aimed at treating diseases characterized by enzyme dysregulation .

Case Studies

Several case studies have explored the biological activities of related oxazole derivatives, providing insights into structure-activity relationships (SAR). For instance:

- Study on Antifungal Activity : A series of oxazole derivatives were synthesized and tested against various phytopathogenic fungi. The results indicated that modifications in the oxazole structure significantly affected antifungal potency, with some derivatives exhibiting IC50 values lower than standard antifungal agents .

- Therapeutic Applications : Research has suggested that compounds similar to 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole may hold promise in treating inflammation-related disorders due to their ability to inhibit specific inflammatory pathways .

The biological activity of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole is primarily attributed to its ability to interact with biological targets such as enzymes and receptors. The chloromethyl group enhances lipophilicity, facilitating cellular uptake and interaction with target sites.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole?

Answer:

The synthesis typically involves oxazole ring formation via cyclization or functionalization of pre-existing heterocycles. Key steps include:

- Cyclocondensation: Reacting α-haloketones with nitriles or amides under thermal or catalytic conditions to form the oxazole core. For example, chloroacetone derivatives can react with propionitrile precursors to yield substituted oxazoles .

- Chloromethylation: Introducing the chloromethyl group via electrophilic substitution using reagents like chloromethyl methyl ether (MOMCl) or paraformaldehyde/HCl systems. This step often requires controlled conditions to avoid overhalogenation .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (using ethanol/water mixtures) is used to isolate the compound, with purity verified by HPLC (>95%) and NMR .

Basic: How is the structural identity of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole confirmed in synthetic workflows?

Answer:

Structural characterization employs a multi-technique approach:

- NMR Spectroscopy:

- Mass Spectrometry (MS): ESI-MS typically shows [M+H]⁺ at m/z 188.07 (calculated for C₈H₁₁ClNO⁺) .

- FTIR: Stretching vibrations at 1610–1630 cm⁻¹ (C=N), 740–760 cm⁻¹ (C-Cl), and 2900–2950 cm⁻¹ (alkyl C-H) confirm functional groups .

Advanced: What strategies mitigate competing side reactions during chloromethylation of oxazole derivatives?

Answer:

Chloromethylation is prone to overhalogenation or ring-opening. Mitigation strategies include:

- Temperature Control: Maintaining reactions at 0–5°C to limit electrophilic overactivity .

- Protecting Groups: Temporarily blocking reactive sites (e.g., using tert-butyldimethylsilyl (TBDMS) groups) on the oxazole ring prior to chloromethylation .

- Solvent Selection: Polar aprotic solvents (e.g., DMF or DCM) enhance reagent solubility while minimizing hydrolysis .

Contradictions in literature exist regarding optimal stoichiometry; some protocols use excess HCl gas, while others prefer stoichiometric paraformaldehyde .

Advanced: How does 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole interact in biological systems, particularly in neurotrophic studies?

Answer:

Oxazole derivatives are investigated as brain-derived neurotrophic factor (BDNF) inducers. Mechanistic insights include:

- Cellular Uptake: The chloromethyl group enhances lipophilicity (logP ~2.8), facilitating blood-brain barrier penetration .

- BDNF Upregulation: In SK-N-SH neuroblastoma cells, analogs like 5-(aryloxyalkyl)oxazoles activate TrkB receptors or downstream MAPK/ERK pathways, with EC₅₀ values ranging from 7.9–50 µM .

- In Vivo Efficacy: In streptozotocin-diabetic rats, related compounds restored BDNF levels in sciatic nerves, improving motor nerve conduction velocity by 15–20% .

Advanced: What analytical challenges arise in quantifying trace impurities in 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole?

Answer:

Common impurities include residual solvents (e.g., DCM), dehalogenated byproducts, and oxidation products. Analytical solutions include:

- GC-MS Headspace Analysis: Detects volatile impurities (e.g., DCM) at <10 ppm .

- HPLC-PDA: Reverse-phase C18 columns (acetonitrile/water gradient) resolve polar degradation products, with LODs of 0.1% .

- ICP-OES: Monitors heavy metal catalysts (e.g., Pd or Cu) at sub-ppm levels .

Discrepancies in impurity profiles across studies suggest batch-dependent variability in synthetic routes .

Advanced: How do computational methods aid in optimizing the reactivity of 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole?

Answer:

- DFT Calculations: Predict electrophilic reactivity at the chloromethyl group (Fukui indices) and nucleophilic sites on the oxazole ring .

- Molecular Docking: Models interactions with biological targets (e.g., BDNF-TrkB), identifying substituents that enhance binding affinity (ΔG < -8 kcal/mol) .

- ADMET Prediction: Software like SwissADME estimates pharmacokinetic properties (e.g., bioavailability ~65%, CYP450 inhibition risk) .

Advanced: What stability studies are critical for handling 5-(Chloromethyl)-4-methyl-2-propyl-1,3-oxazole?

Answer:

- Thermal Stability: Decomposition occurs above 120°C, monitored via TGA-DSC .

- Hydrolytic Sensitivity: The chloromethyl group hydrolyzes in aqueous media (t₁/₂ = 24–48 h at pH 7.4), necessitating anhydrous storage .

- Light Sensitivity: UV-Vis studies show photodegradation under UV light (λ = 254 nm), requiring amber glassware .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.